molecular formula C9H17NS B8686144 Propanenitrile, 3-(hexylthio)- CAS No. 62508-39-8

Propanenitrile, 3-(hexylthio)-

Cat. No.: B8686144
CAS No.: 62508-39-8
M. Wt: 171.31 g/mol
InChI Key: WKVJBTZEDPXKRM-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(hexylthio)-, is an organosulfur compound characterized by a nitrile group (-CN) and a hexylthio (-S-C₆H₁₃) substituent at the third carbon of the propanenitrile backbone. The hexylthio group imparts lipophilicity, influencing solubility and interaction with biological membranes.

Properties

CAS No.

62508-39-8

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

3-hexylsulfanylpropanenitrile

InChI

InChI=1S/C9H17NS/c1-2-3-4-5-8-11-9-6-7-10/h2-6,8-9H2,1H3

InChI Key

WKVJBTZEDPXKRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thioether Substituents

(a) 2-Propenenitrile, 2-chloro-3-(methylthio)- (CAS 127729-12-8)
  • Structure : Features a methylthio (-S-CH₃) group and a chlorine atom on a propenenitrile backbone.
  • Key Differences : Shorter alkyl chain (methyl vs. hexyl) reduces lipophilicity. The presence of chlorine increases electrophilicity, enhancing reactivity in substitution reactions .
  • Applications : Likely used as an intermediate in pesticide synthesis due to its halogen and sulfur moieties.
(b) Propanenitrile, 3-(phenylamino)- (CAS 1075-76-9)
  • Structure: Contains a phenylamino (-NH-C₆H₅) group instead of a thioether.
  • Key Differences: The amino group enables hydrogen bonding, improving water solubility compared to the hydrophobic hexylthio group. This compound is utilized in dye and polymer industries .
(c) 3-[(3-Methoxyphenyl)amino]propanenitrile (CAS 26424-07-7)
  • Structure: Substituted with a methoxy-phenylamino group.
  • Key Differences : Methoxy (-OCH₃) enhances electron-donating effects, altering electronic properties for applications in medicinal chemistry (e.g., kinase inhibitors) .

Functional Group Influence on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
Propanenitrile, 3-(hexylthio)- -S-C₆H₁₃ ~169.3 (estimated) High lipophilicity, moderate reactivity Potential agrochemical intermediates
2-Propenenitrile, 2-chloro-3-(methylthio)- -S-CH₃, -Cl 133.6 Electrophilic, reactive Pesticide synthesis
Propanenitrile, 3-(phenylamino)- -NH-C₆H₅ 146.19 Hydrogen bonding capability Dyes, polymers
3-(Ethenyloxy)-propanenitrile -O-CH₂CH₂ 97.12 Polar, low toxicity Polymer manufacturing

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